1-Cyclopropyl-N-(4-cyclopropylbenzyl)methanamine
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Overview
Description
1-Cyclopropyl-N-(4-cyclopropylbenzyl)methanamine is an organic compound that features a cyclopropyl group attached to both the nitrogen atom and the benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-N-(4-cyclopropylbenzyl)methanamine typically involves the reaction of cyclopropylamine with 4-cyclopropylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-N-(4-cyclopropylbenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines or hydrocarbons
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
1-Cyclopropyl-N-(4-cyclopropylbenzyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-N-(4-cyclopropylbenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-N-(4-methylbenzyl)methanamine
- 1-Cyclopropyl-N-(4-methoxybenzyl)methanamine
- 1-Cyclopropyl-N-(4-fluorobenzyl)methanamine
Uniqueness
1-Cyclopropyl-N-(4-cyclopropylbenzyl)methanamine is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H19N |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(4-cyclopropylphenyl)methyl]methanamine |
InChI |
InChI=1S/C14H19N/c1-2-11(1)9-15-10-12-3-5-13(6-4-12)14-7-8-14/h3-6,11,14-15H,1-2,7-10H2 |
InChI Key |
LHVFHPOMEZUSSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CC=C(C=C2)C3CC3 |
Origin of Product |
United States |
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